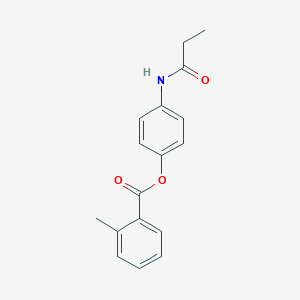![molecular formula C21H24N2O3 B267292 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267292.png)
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important regulator of cellular energy homeostasis and is activated in response to an increase in the AMP/ATP ratio, indicating a decrease in cellular energy levels. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for studying the role of AMPK in various biological processes.
Mechanism of Action
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide activates AMPK by binding to the γ-subunit of the enzyme, resulting in allosteric activation. This leads to an increase in the phosphorylation of downstream targets of AMPK, including acetyl-CoA carboxylase (ACC) and tuberous sclerosis complex 2 (TSC2), which are involved in the regulation of fatty acid synthesis and mTOR signaling, respectively. Activation of AMPK by 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide also leads to an increase in glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as an increase in autophagy and mitochondrial biogenesis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the activation of AMPK, inhibition of fatty acid synthesis, and induction of autophagy and mitochondrial biogenesis. In addition, 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as inhibit the growth of cancer cells in vitro and in vivo. 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its ability to activate AMPK in vitro and in vivo. This makes it a useful tool for studying the role of AMPK in various biological processes, including metabolism, cancer, and neurodegenerative diseases. However, there are also some limitations to using 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are a number of future directions for research on 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its effects on AMPK. One area of interest is the potential use of 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide as a therapeutic agent for treating type 2 diabetes, given its ability to improve glucose uptake and insulin sensitivity in skeletal muscle cells. Another area of interest is the potential use of 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide as an anti-cancer agent, given its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, further research is needed to fully understand the effects of 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide on autophagy and mitochondrial biogenesis, as well as its potential neuroprotective effects in animal models of neurodegenerative diseases.
Synthesis Methods
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethylphenol with 4-bromoaniline to form 2-(2,4-dimethylphenoxy)aniline, which is then reacted with ethyl chloroacetate to form 2-(2,4-dimethylphenoxy)acetanilide. This intermediate is then subjected to a series of reactions to form the final product, 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been used in a wide range of scientific research applications, including studies on metabolism, cancer, and neurodegenerative diseases. In particular, 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic agent for treating type 2 diabetes. 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-5-10-19(16(2)13-15)26-14-20(24)22-18-8-6-17(7-9-18)21(25)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24) |
InChI Key |
AASGDQODXGNVCL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)


![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)


![3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)